Hbv-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Global Public Health Challenge and Cure Strategies
Chronic hepatitis B virus (HBV) infection poses a global public health challenge comparable to tuberculosis, HIV, and malaria. Research initiatives like the International Coalition to Eliminate HBV (ICE-HBV) focus on accelerating the discovery of a cure for chronic hepatitis B. Key strategies include developing interventions to permanently reduce the number of infected cells or silence the covalently closed circular DNA, and stimulating HBV-specific host immune responses. Establishment of repositories for standardized HBV reagents and protocols accessible globally is also emphasized (Revill et al., 2019).
2. Modeling HBV Infection Dynamics for Therapeutic Comparison
A comprehensive model of intracellular HBV infection dynamics, incorporating molecular processes targeted by drugs, aligns well with clinical study outcomes. This model enables rapid assessment of various treatment options and their combinations, revealing kinetic behavior in sub-viral particle formation and aiding in understanding immune responses to infection (Fatehi et al., 2020).
3. Advances in Studying HBV In Vitro
Recent advances in in vitro systems for studying HBV have overcome previous limitations. The discovery of the bile-acid pump sodium-taurocholate cotransporting polypeptide (NTCP) as a receptor for HBV has enabled the establishment of NTCP expressing hepatoma cell lines permissive for HBV infection. Advanced tissue engineering techniques and the ability to differentiate inducible pluripotent stem cells into hepatocyte-like cells have opened new avenues for studying HBV-host interactions and developing anti-viral drugs (Witt-Kehati et al., 2016).
4. Therapeutic Implications of HBV Genotypes
Understanding the genotypes of HBV is crucial for personalized treatment of chronic hepatitis B. Different HBV genotypes have varying responses to antiviral therapy, highlighting the need for genotype-based therapeutic strategies to prevent progression to end-stage liver diseases and hepatocellular carcinoma (Liu et al., 2005).
5. Human Stem Cell-Derived Hepatocytes in HBV Research
Using hepatocyte-like cells (HLCs) derived from human pluripotent stem cells provides a robust HBV infection model. These cells, expressing key hepatocyte markers and host factors required for HBV infection, support robust infection and spreading of HBV. This model is instrumental in advancing understanding of the HBV life cycle, virus-host interactions, and identifying new antiviral agents (Xia et al., 2017).
6. 3D Human Liver Organoids for HBV Investigation
3D human liver organoids provide a primary cell-culture system to investigate HBV. These organoids support the complete HBV replication cycle and offer a clinically relevant platform for studying HBV infection, replication, related tumorigenesis, and novel HBV-directed therapies. The ability to genetically modify, expand, and biobank these organoids enhances their utility in HBV research (Rao et al., 2021).
7. HBV Infection Dynamics and Immune Response
The interaction of HBV with the immune system plays a critical role in determining the clinical outcome of infection. Studies focusing on the immune pathophysiology of HBV, including the response to various treatment regimens, provide insights into the development of effective therapies and vaccines (Lee, 1997).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[[4-[5-chloro-6-(2,3-dihydroxypropylamino)-2-fluoropyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN5O3/c25-20-9-19(22(26)29-23(20)28-11-16(33)13-32)21-17-3-1-2-4-18(17)24(34)31(30-21)12-15-7-5-14(10-27)6-8-15/h1-9,16,32-33H,11-13H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNPITUIDRZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=CC(=C(N=C4F)NCC(CO)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hbv-IN-4 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.